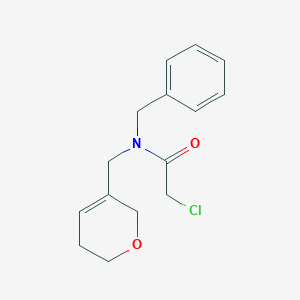

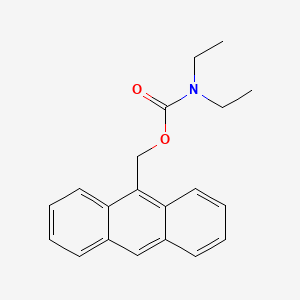

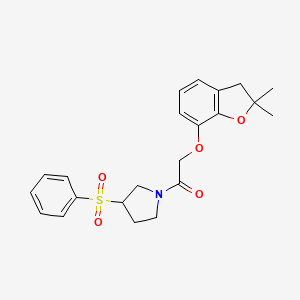

![molecular formula C15H11N3O3S B2883214 N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 899963-51-0](/img/structure/B2883214.png)

N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is an off-white solid . It is a compound that has been studied for its potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is reported to be 68% . The synthesis process involves the use of formic acid and other reagents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum shows several peaks, indicating the presence of different types of hydrogen atoms in the molecule . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

The compound has been used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . It has also been involved in reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 158–159°C . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Synthesis of Thieno[2,3-d]Pyrimidin Derivatives for Antibacterial and Antifungal Activity : A study by Kahveci et al. (2020) synthesized new derivatives of thieno[2,3-d]pyrimidin, which demonstrated significant antibacterial and antifungal activities against strains like Staphylococcus aureus, Escherichia coli, and Candida fungus species (Kahveci et al., 2020).

Synthesis and Evaluation of Antimicrobial Activity of N-1,3-thiazol-2-ylacetamides : Sirakanyan et al. (2020) explored the antimicrobial activities of new N-1,3-thiazol-2- ylacetamides of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines, showing significant effectiveness against Gram-negative and Gram-positive bacteria and fungi (Sirakanyan et al., 2020).

Antiviral Applications

- Development of SARS-CoV Protease Inhibitors from Thieno[2,3‐d]‐pyrimidine Derivatives : Abd El-All et al. (2016) synthesized thienopyrimidines that showed potential as inhibitors against influenza A neuraminidase virus, indicating their potential use in antiviral therapies (Abd El-All et al., 2016).

Anticancer Applications

Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives with Anticancer Activity : Gad et al. (2020) synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showing promising anticancer potential against MCF-7 and HepG-2 cancer cell lines (Gad et al., 2020).

Evaluation of Thieno[2,3-d]pyrimidine Analogues as Dual Inhibitors of Kinases : Loidreau et al. (2013) designed N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues as inhibitors of CLK1 and DYRK1A kinases, demonstrating their potential in cancer treatment (Loidreau et al., 2013).

Other Applications

- Synthesis and Biological Evaluation of Various Thieno[2,3-d]pyrimidinone Derivatives : Various studies have explored the synthesis and potential applications of thieno[2,3-d]pyrimidinone derivatives in areas such as anti-inflammatory and analgesic agents, demonstrating their broad spectrum of potential uses (Alagarsamy et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-thieno[2,3-d]pyrimidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14(12-7-20-10-3-1-2-4-11(10)21-12)18-13-9-5-6-22-15(9)17-8-16-13/h1-6,8,12H,7H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJXMQPYYPOGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

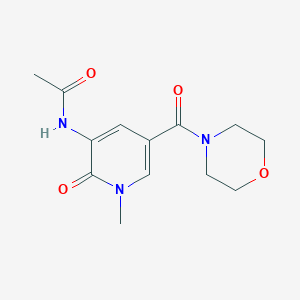

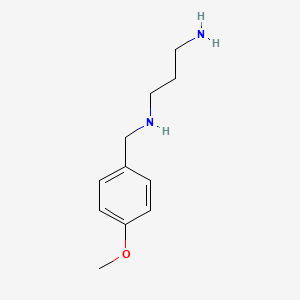

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2883131.png)

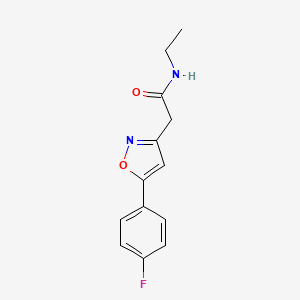

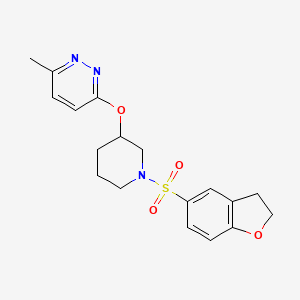

![2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2883136.png)

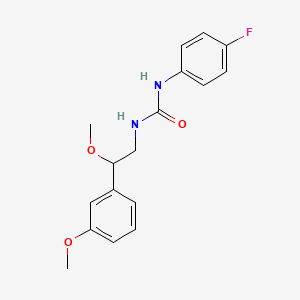

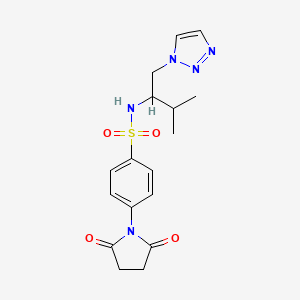

![N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide](/img/structure/B2883144.png)

![1-(methylsulfonyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2883150.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2883154.png)